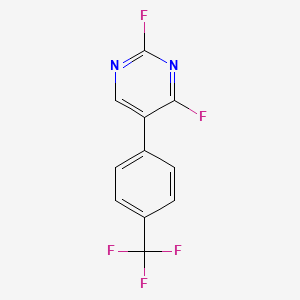![molecular formula C8H16N2O B13097586 3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B13097586.png)
3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridazine ring, with a hydroxyl group at the 6th position and a methyl group at the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-1H-pyrazole with a suitable dicarbonyl compound in the presence of a base, followed by cyclization to form the desired pyrazolopyridazine structure . The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The methyl group or other positions on the ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-one, while substitution reactions can introduce various functional groups at different positions on the ring.
科学的研究の応用
3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation, differentiation, or apoptosis.
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine fused structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with a pyrazole ring fused to a pyrimidine ring.
Uniqueness
3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 6th position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C8H16N2O |
|---|---|
分子量 |
156.23 g/mol |
IUPAC名 |
3-methyl-2,3,5,6,7,8-hexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol |
InChI |
InChI=1S/C8H16N2O/c1-7-2-4-9-5-3-8(11)6-10(7)9/h7-8,11H,2-6H2,1H3 |
InChIキー |
DCMYOZSLSZJFMS-UHFFFAOYSA-N |
正規SMILES |
CC1CCN2N1CC(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


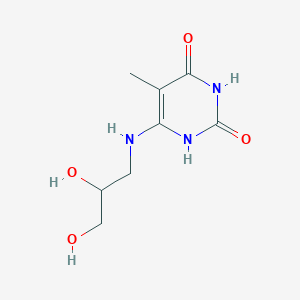

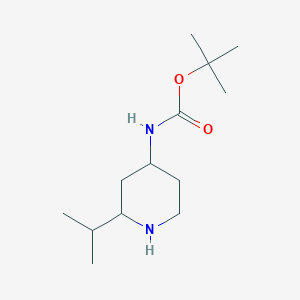
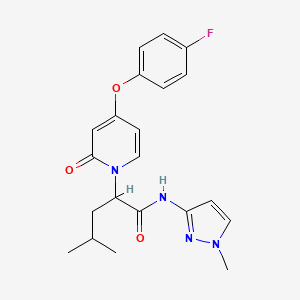

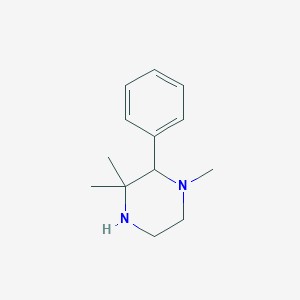
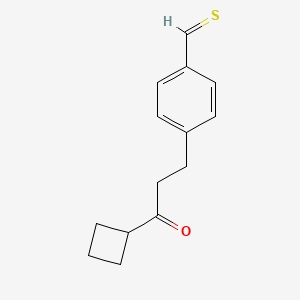


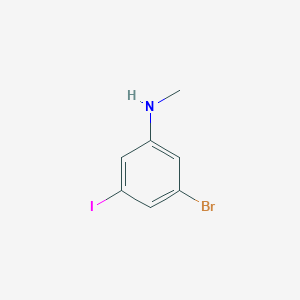

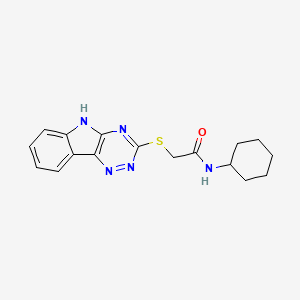
![3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13097598.png)
